Pirlimycin

Beschreibung

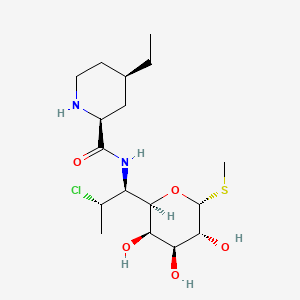

This compound is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, this compound has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.

This compound is a small molecule drug that was first approved in 2001.

RN given refers to (mono-HCl(2S-cis)-isomer)

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJOXQRURQPDEX-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904249 | |

| Record name | Pirlimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79548-73-5 | |

| Record name | Pirlimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirlimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirlimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRLIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirlimycin's Mechanism of Action on the 50S Ribosomal Subunit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pirlimycin, a lincosamide antibiotic, with a specific focus on its interaction with the 50S ribosomal subunit. This compound is a semi-synthetic derivative of lincomycin and is primarily used in veterinary medicine to treat mastitis in cattle, caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1][2]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] The binding of this compound to the ribosome interferes with the crucial process of peptide bond formation, ultimately halting the elongation of the polypeptide chain.[3][5]

The primary mode of action is the inhibition of the peptidyl transferase reaction.[1][2][3][4] By binding to the peptidyl transferase center (PTC) on the 50S subunit, this compound hinders the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site. This steric hindrance prevents the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[6][7] Furthermore, the binding of lincosamides can lead to the premature dissociation of peptidyl-tRNA from the ribosome.[7][8]

Molecular Interactions with the 50S Ribosomal Subunit

While specific structural data for a this compound-ribosome complex is not publicly available, the high structural and functional similarity to clindamycin allows for an inferred model of its molecular interactions within the 50S ribosomal subunit. Lincosamides bind within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center.[8] The binding site is primarily composed of nucleotides of the 23S rRNA.[9][10][11]

Key interactions for the related lincosamide, clindamycin, which are likely conserved for this compound, involve hydrogen bonds and van der Waals contacts with specific nucleotides in Domain V of the 23S rRNA.[6] These interactions anchor the drug molecule within the ribosome, leading to the inhibition of protein synthesis.

dot

Caption: Inferred interactions of this compound with key 23S rRNA nucleotides.

Quantitative Data

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.25 - 1.0 | 2.0 |

| Streptococcus spp. | ≤ 0.03 - 0.06 | - |

| Coagulase-negative Staphylococcus spp. | - | - |

| Other Gram-positive cocci | - | - |

| Data compiled from studies on bovine mastitis pathogens.[12][13] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanism of action of this compound. While specific studies on this compound using these exact protocols are not widely published, these represent the standard approaches in the field.

Ribosome Binding Assay (Chemical Footprinting)

This method is used to identify the specific nucleotides in the 23S rRNA that interact with this compound.

Protocol:

-

Isolation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation.

-

Binding of this compound: Incubate the isolated ribosomes with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

Chemical Probing: Treat the ribosome-pirlimycin complexes with chemical probes such as dimethyl sulfate (DMS) or kethoxal. These chemicals modify accessible nucleotides that are not protected by the bound antibiotic.

-

RNA Extraction: Extract the 23S rRNA from the treated complexes.

-

Primer Extension: Use reverse transcriptase and a radiolabeled or fluorescently tagged primer complementary to a downstream sequence of the 23S rRNA to synthesize cDNA. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Analysis: The positions where reverse transcription is blocked indicate the nucleotides that were modified. A decrease in modification in the presence of this compound (a "footprint") reveals the binding site of the antibiotic.[10][11]

dot

Caption: Workflow for identifying this compound's binding site on 23S rRNA.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

Protocol:

-

Prepare Cell-Free Extract: Prepare a cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors) from a suitable bacterial strain.

-

Set up Reactions: In a reaction tube, combine the cell-free extract, a reporter mRNA (e.g., encoding luciferase or GFP), and varying concentrations of this compound.

-

Incubation: Incubate the reactions at 37°C to allow for translation to occur.

-

Quantify Protein Synthesis: Measure the amount of reporter protein synthesized. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence is measured.

-

Data Analysis: Plot the amount of protein synthesis as a function of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of protein synthesis).[14]

dot

Caption: Workflow for quantifying this compound's inhibitory effect on translation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (the 50S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation: Prepare purified and degassed solutions of the 50S ribosomal subunit in a sample cell and this compound in a syringe.

-

Titration: Inject small aliquots of the this compound solution into the sample cell containing the 50S subunits while monitoring the heat released or absorbed.

-

Data Acquisition: A series of heat peaks are generated with each injection, the area of which is proportional to the amount of heat change.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to the 50S subunit. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[15][16][17]

dot

Caption: Workflow for determining the thermodynamics of this compound-ribosome binding.

Conclusion

This compound's mechanism of action is consistent with that of other lincosamide antibiotics, involving the targeted inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. While specific structural and detailed quantitative binding data for this compound are limited, its efficacy against key Gram-positive mastitis pathogens is well-established. The experimental protocols outlined in this guide provide a framework for further detailed investigation into the precise molecular interactions and inhibitory kinetics of this important veterinary antibiotic. A deeper understanding of its mechanism at a molecular level will be invaluable for the future development of new and improved lincosamide antibiotics to combat bacterial infections.

References

- 1. This compound (JECFA 53, 2004) [inchem.org]

- 2. fao.org [fao.org]

- 3. Buy this compound | 79548-73-5 | >98% [smolecule.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. youtube.com [youtube.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular dynamics simulations suggest why the A2058G mutation in 23S RNA results in bacterial resistance against clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between results of in vitro susceptibility tests and outcomes following treatment with this compound hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

From Clindamycin to Pirlimycin: A Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the semi-synthetic pathway for converting the lincosamide antibiotic clindamycin into its more potent analog, pirlimycin. This process involves a critical two-step transformation: the hydrolysis of the native amide linkage in clindamycin and the subsequent formation of a new amide bond with a substituted piperidine moiety. This guide provides a comprehensive overview of the chemical reactions, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Synthetic Strategy

The synthesis of this compound from clindamycin hinges on the substitution of the N-methyl-4-propyl-L-proline group of clindamycin with a (2S-cis)-4-ethylpipecolic acid moiety.[1][2] This modification results in a compound with significantly altered and often enhanced biological activity. The overall synthetic workflow can be visualized as a two-stage process.

Caption: Overall workflow for the synthesis of this compound from clindamycin.

Step 1: Preparation of the Amine Intermediate

The initial and crucial step in the synthesis is the hydrolytic cleavage of the amide bond in clindamycin. This reaction removes the N-methyl-4-propyl-L-proline side chain, yielding the key intermediate, 7(S)-chloro-7-deoxylincomycinamine. While various hydrolysis conditions can be employed, this protocol outlines a common approach.

Experimental Protocol: Amide Hydrolysis of Clindamycin

Objective: To produce 7(S)-chloro-7-deoxylincomycinamine via the hydrolysis of clindamycin.

Materials:

-

Clindamycin hydrochloride

-

Hydrazine hydrate

-

Ethylene glycol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of clindamycin hydrochloride and a significant molar excess of hydrazine hydrate in a suitable high-boiling solvent such as ethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a high temperature (typically in the range of 160-180 °C) and maintained under reflux for an extended period (48-72 hours) to ensure complete hydrolysis.

-

Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute solution of hydrochloric acid.

-

The aqueous solution is washed with a water-immiscible organic solvent like dichloromethane to remove any unreacted starting material and non-polar byproducts.

-

The aqueous layer is then made basic by the addition of a sodium hydroxide solution to precipitate the free amine intermediate.

-

The precipitated product is extracted into dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7(S)-chloro-7-deoxylincomycinamine.

-

Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of the Side Chain

The second key starting material, (2S,cis)-4-ethylpipecolic acid, is not commercially readily available and requires a dedicated multi-step synthesis. A stereoselective approach is necessary to obtain the desired isomer.

Experimental Protocol: Synthesis of (2S,cis)-4-Ethylpipecolic Acid

A detailed, multi-step stereoselective synthesis is required, often starting from a chiral precursor. While several routes have been reported, a representative synthesis might involve the following key transformations:

-

Starting Material: A suitable chiral starting material, such as a derivative of glutamic acid or another amino acid, is chosen.

-

Chain Elongation and Cyclization: A series of reactions are performed to introduce the ethyl group and construct the piperidine ring. This may involve alkylation, reduction, and cyclization steps.

-

Stereochemical Control: Stereoselective reactions, potentially involving chiral catalysts or auxiliaries, are employed to ensure the desired (2S,cis) configuration.

-

Purification: Each intermediate is purified, typically by chromatography, and the final product is isolated and characterized.

Due to the complexity and variability of published routes, a specific, universally applicable protocol is not provided here. Researchers should consult specialized synthetic organic chemistry literature for detailed procedures.

Step 3: Amide Coupling to Yield this compound

The final step in the synthesis is the formation of the amide bond between the 7(S)-chloro-7-deoxylincomycinamine intermediate and the (2S,cis)-4-ethylpipecolic acid side chain. This is a standard peptide coupling reaction.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound by coupling 7(S)-chloro-7-deoxylincomycinamine with (2S,cis)-4-ethylpipecolic acid.

Materials:

-

7(S)-chloro-7-deoxylincomycinamine

-

(2S,cis)-4-Ethylpipecolic acid

-

A peptide coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or a uronium-based reagent like HBTU)

-

An activating agent/base (e.g., N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous aprotic solvent (e.g., dichloromethane (CH₂Cl₂), dimethylformamide (DMF))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

(2S,cis)-4-Ethylpipecolic acid is dissolved in an anhydrous aprotic solvent.

-

The peptide coupling reagent and activating agent are added to the solution, and the mixture is stirred at 0 °C for a short period to pre-activate the carboxylic acid.

-

A solution of 7(S)-chloro-7-deoxylincomycinamine in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS), typically for 12-24 hours.

-

Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed successively with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude this compound is purified by column chromatography on silica gel to afford the final product.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Visualizing the Chemical Transformation

The core chemical transformation from clindamycin to this compound is depicted in the following reaction diagram.

Caption: Chemical structures and reaction scheme for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of pharmaceutical compounds should only be carried out in a controlled laboratory setting by individuals with the appropriate training and equipment, adhering to all relevant safety protocols.

References

Pirlimycin's Antibacterial Profile Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, demonstrates targeted activity against a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on quantitative data, experimental methodologies, and its mechanism of action. The information presented herein is intended to support research and development efforts in the fields of veterinary and human medicine.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound against various Gram-positive pathogens has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: this compound MIC Distribution for Staphylococcus species

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 7 | 0.5 | - | - | [1] |

| Staphylococcus aureus | Not Specified | 0.25 - 1.0 | - | - | [2][3] |

| Coagulase-negative Staphylococcus spp. | 118 | 0.5 | - | - | [1] |

| Non-aureus Staphylococcus spp. | 39 | 1 | - | - | [4] |

Table 2: this compound MIC Distribution for Streptococcus and Enterococcus species

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus spp. | 28 | 0.5 | - | - | [1] |

| Streptococcus spp. | Not Specified | ≤0.03 - 0.06 | - | - | [2][3] |

| Streptococcus spp. | 25 | 2 | - | - | [4] |

| Enterococcus spp. | 11 | 2 | - | - | [4] |

| Lactococcus spp. | 44 | 1 | - | - | [4] |

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and hindering the binding of aminoacyl-tRNA.[5] This action ultimately disrupts the elongation of the polypeptide chain, leading to the cessation of protein production and bacterial growth.

This compound's mechanism of action on the bacterial ribosome.

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Workflow for MIC determination by broth microdilution.

Key Steps in the Broth Microdilution Protocol:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are also included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound demonstrates potent in vitro activity against key Gram-positive mastitis pathogens, particularly Staphylococcus and Streptococcus species. Its mechanism of action, targeting the bacterial ribosome, provides a clear basis for its antibacterial effect. The standardized methodologies for susceptibility testing are crucial for the accurate assessment of its efficacy and for guiding appropriate clinical use. This technical guide serves as a foundational resource for further research into the applications and development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

In Vitro Activity of Pirlimycin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the lincosamide antibiotic, pirlimycin, against a range of anaerobic bacteria. The document synthesizes available quantitative data, details relevant experimental protocols for susceptibility testing, and presents a visual representation of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of antimicrobial agents and the development of new therapies for anaerobic infections.

Core Data Presentation: this compound In Vitro Susceptibility

The following tables summarize the available quantitative data on the in vitro activity of this compound against various anaerobic bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Specifically, MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively, are provided where available.

Table 1: In Vitro Activity of this compound against Gram-Positive Anaerobic Bacteria

| Bacterial Genus/Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percent Susceptible (%) |

| Bacteroides fragilis group | Not Specified | - | 1 | 0.125 - 4 | Not Specified |

| Bifidobacterium spp. | Not Specified | 0.03 | - | - | Not Specified |

| Eubacterium spp. | Not Specified | 0.25 | - | - | Not Specified |

| Fusobacterium spp. | Not Specified | 0.06 | - | - | Not Specified |

| Lactobacillus spp. | Not Specified | 0.50 | - | - | Not Specified |

| Peptococcus/Peptostreptococcus spp. | Not Specified | 0.06 | - | - | Not Specified |

Note: Data for this table is based on available research. The lack of comprehensive MIC90 and percent susceptibility data highlights an area for further investigation.

This compound demonstrates notable activity against a variety of Gram-positive anaerobic bacteria. The lowest MIC50 values have been observed against Bifidobacterium spp., Fusobacterium spp., and Peptococcus/Peptostreptococcus spp., suggesting high potency against these clinically relevant genera.

Table 2: In Vitro Activity of this compound against Gram-Negative Anaerobic Bacteria

| Bacterial Genus/Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percent Susceptible (%) |

| Escherichia coli (anaerobically grown) | Not Specified | Poorly active or almost inactive | - | - | Not Specified |

It is important to note that this compound is generally considered to have limited activity against Gram-negative anaerobic bacteria like Escherichia coli[1]. The primary spectrum of activity for this compound is focused on Gram-positive organisms.

Experimental Protocols: Anaerobic Susceptibility Testing

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents such as this compound requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures. The two primary reference methods are the agar dilution method and the broth microdilution method.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for anaerobic susceptibility testing. It is particularly well-suited for testing a large number of isolates simultaneously.

Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Detailed Methodology:

-

Antimicrobial Agent Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Perform serial twofold dilutions of the stock solution to achieve the desired final concentrations in the agar.

-

-

Media Preparation:

-

Use a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

-

Autoclave the agar and cool to 48-50°C in a water bath.

-

Add the appropriate volume of each antimicrobial dilution to molten agar to achieve the final desired concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antimicrobial agent.

-

-

Inoculum Preparation:

-

Subculture the anaerobic bacterial isolates onto a non-selective agar medium and incubate under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) for 24-48 hours.

-

Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the standardized bacterial suspensions. Each spot should contain approximately 10^5 CFU.

-

-

Incubation:

-

Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

-

-

Result Interpretation:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

-

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing a smaller number of isolates and is commonly used in clinical laboratories.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined by observing the lowest concentration that prevents visible turbidity.

Detailed Methodology:

-

Antimicrobial Agent and Plate Preparation:

-

Prepare serial twofold dilutions of this compound in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1) directly in 96-well microtiter plates.

-

Alternatively, commercially prepared and frozen or lyophilized panels containing pre-diluted antimicrobials can be used.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the anaerobic bacteria as described for the agar dilution method, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in the broth.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Seal the microtiter plates to maintain an anaerobic environment or place them in an anaerobic chamber or jar.

-

Incubate at 35-37°C for 48 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the plates for turbidity (bacterial growth). A reading aid, such as a viewing box with a mirror, can be used.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Mechanism of Action

This compound, a member of the lincosamide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the binding of the drug to the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for protein production. This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation. This disruption of protein synthesis leads to the inhibition of bacterial growth and proliferation.

Visualizations

Experimental Workflow for Anaerobic Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro susceptibility of anaerobic bacteria to this compound using either the agar dilution or broth microdilution method.

Caption: Workflow for Anaerobic Susceptibility Testing.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical steps involved in the mechanism of action of this compound.

Caption: this compound's Mechanism of Action Pathway.

References

Understanding the Pharmacokinetics of Pirlimycin in Laboratory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin used in veterinary medicine, primarily for the treatment of mastitis in dairy cattle.[1][2] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of residues in food products. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in laboratory models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S ribosomal subunit, which prevents the formation of peptide bonds and ultimately halts bacterial growth.[1] This mechanism is common to lincosamide antibiotics and is effective against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, which are common mastitis pathogens.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in laboratory animal models.

Table 1: Pharmacokinetic Parameters of 14C-Pirlimycin in Rats

Following a single oral gavage dose of 30 mg/kg body weight daily for 5 consecutive days.

| Parameter | Value | Reference |

| Total Recovery (Urine, Feces, GI Tract) | ~88% | [4] |

| Recovery in Urine | ~10% | [1] |

| Recovery in Feces | ~24% | [1] |

Table 2: Pharmacokinetic Parameters of 14C-Pirlimycin in Lactating Dairy Cows

Following intramammary (IMM) administration.

| Parameter | Cow 589 | Cow 590 | Cow 592 | Reference |

| Model/Best Fit | Triexponential | Triexponential | Biexponential | [4] |

| A (ng/mL) | 1771.8 ± 63547 | 172.8 ± 1440 | - | [4] |

| Ka (hr-1) | 0.16 ± 0.47 | 0.08 ± 0.23 | - | [4] |

| B (ng/mL) | -1847.7 ± 63551 | -179.6 ± 1457.5 | 110.3 ± 66.2 | [4] |

| Alpha (hr-1) | 0.19 ± 0.51 | 0.14 ± 0.35 | 0.15 ± 0.11 | [4] |

| C (ng/mL) | 49.0 ± 20.8 | 27.4 ± 31.7 | 623.5 ± 231 | [4] |

| Beta (hr-1) | 0.01 ± 0.005 | 0.005 ± 0.009 | 0.01 ± 0.006 | [4] |

| T½Ka (hours) | 4.2 | 8.7 | - | [4] |

| T½α (hours) | 3.6 | 4.6 | 4.9 | [4] |

| T½β (hours) | 58.1 | 69.3 | 60.2 | [4] |

| AUC 0-∞ (ng*min/mL) | 5157.2 | 6411.4 | 6072.9 | [4] |

Metabolism of this compound

In dairy cows, this compound undergoes metabolism primarily in the liver. The main metabolites are this compound sulfoxide and this compound sulfone.[4] In feces, nucleotide adducts of this compound and its sulfoxide have also been identified, likely formed by intestinal microflora.[1]

References

Pirlimycin Resistance in Staphylococcus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin and sees significant use in veterinary medicine, particularly for the treatment of mastitis in cattle caused by Gram-positive bacteria such as Staphylococcus species.[1] However, the emergence and spread of resistance to this compound and other lincosamides pose a significant challenge to effective antimicrobial therapy. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutic strategies and for maintaining the efficacy of this important class of antibiotics. This technical guide provides an in-depth overview of the core resistance mechanisms to this compound in Staphylococcus species, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanisms of this compound Resistance

Resistance to this compound in Staphylococcus species is primarily mediated by three main mechanisms: target site modification, active efflux of the antibiotic, and enzymatic inactivation. A fourth mechanism, mediated by the cfr gene, confers resistance to multiple classes of antibiotics, including lincosamides.

Target Site Modification: The Role of erm Genes

The most common mechanism of lincosamide resistance in staphylococci involves the modification of the ribosomal target site. This is primarily mediated by the erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B (MLSB) antibiotics, leading to resistance.

The expression of erm genes can be either constitutive (cMLSB phenotype) or inducible (iMLSB phenotype). In constitutive resistance, the methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics. In inducible resistance, the methylase is only synthesized in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. This compound itself is a weak inducer of erm gene expression. However, exposure to non-inducing antibiotics like this compound can select for mutants with constitutive erm expression.[2][3]

Several classes of erm genes have been identified in Staphylococcus species, with erm(A), erm(B), and erm(C) being the most prevalent.[4][5]

Active Efflux: Pumping Out the Threat

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. In Staphylococcus species, several efflux pumps have been implicated in lincosamide resistance.

-

msr(A) Gene: The msr(A) (macrolide and streptogramin B resistance) gene encodes an ATP-binding cassette (ABC) transporter that actively effluxes 14- and 15-membered macrolides and type B streptogramins. While its primary substrates are macrolides, it can contribute to a low level of lincosamide resistance.

-

vga Genes: The vga (virginiamycin A resistance) genes encode ABC transporters that confer resistance to streptogramin A antibiotics and, in some cases, cross-resistance to lincosamides and pleuromutilins. The vga(A) and vga(C) genes have been shown to mediate resistance to this compound in Staphylococcus aureus.[6] A variant of the vga(E) gene has also been identified to confer cross-resistance to pleuromutilins, lincosamides, and streptogramin A antibiotics.[7][8]

Enzymatic Inactivation: Modifying the Drug

A less common mechanism of lincosamide resistance involves the enzymatic inactivation of the antibiotic molecule. The lin(A) gene, and its variant lin(A'), encode a lincosamide O-nucleotidyltransferase that specifically inactivates lincomycin and, to a lesser extent, this compound by adenylation.[4] This mechanism does not confer resistance to clindamycin.

Multi-Drug Resistance: The cfr Gene

The cfr (chloramphenicol-florfenicol resistance) gene encodes a 23S rRNA methyltransferase that modifies an adenine residue (A2503) at the peptidyl transferase center of the ribosome.[9] This modification confers resistance to a broad range of antibiotic classes that bind to this site, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype). The cfr gene is often located on mobile genetic elements, such as plasmids, facilitating its dissemination among staphylococcal populations.[10][11]

Quantitative Data on this compound Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and related lincosamides in Staphylococcus species harboring different resistance genes.

Table 1: this compound MICs in Staphylococcus Species with and without Resistance Genes

| Staphylococcus Species | Resistance Gene(s) | This compound MIC (µg/mL) | Reference Strain MIC (µg/mL) | Fold Increase | Reference |

| S. aureus RN4220 | vga(C) on pKKS825 | 16 | 0.5 | 32 | [6] |

| Coagulase-negative staphylococci | lnu(A) | 4 | - | - | [12] |

| Coagulase-negative staphylococci | mph(C) + lnu(A) | 8 | - | - | [12] |

| S. aureus (clinical isolate) | cfr | >256 | - | - | [13] |

| S. epidermidis (clinical isolate) | cfr | >256 | - | - | [13] |

Table 2: this compound MIC Breakpoints for Staphylococcus Species

| Breakpoint Category | MIC (µg/mL) | Reference |

| Susceptible | ≤ 2 | [14] |

| Resistant | ≥ 4 | [14] |

Table 3: MICs of Lincosamides for S. aureus with Inducible erm(C) Expression

| Antibiotic | MIC (µg/mL) |

| This compound | 0.25 |

| Spiramycin | 1 |

| Tylosin | 1 |

| Data from a study on a S. aureus strain with an inducibly expressed erm(C) gene before selection for constitutive mutants.[2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Staphylococcus isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the Staphylococcus isolate from a non-selective agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Prepare a two-fold serial dilution of this compound in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 64 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Detection of Inducible Clindamycin Resistance (D-test)

This test is used to identify inducible erm-mediated resistance to lincosamides.

Materials:

-

Mueller-Hinton Agar (MHA) plate

-

Erythromycin (15 µg) and clindamycin (2 µg) disks

-

Staphylococcus isolate

-

0.5 McFarland turbidity standard

-

Sterile cotton swab

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Prepare an inoculum of the Staphylococcus isolate equivalent to a 0.5 McFarland standard.

-

-

Inoculation of MHA Plate:

-

Using a sterile cotton swab, streak the inoculum evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Disk Placement:

-

Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm.

-

-

Incubation:

-

Incubate the plate at 35°C for 16-18 hours in ambient air.

-

-

Interpretation:

-

Positive D-test: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.

-

Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.

-

PCR for Detection of Resistance Genes (erm, cfr)

This protocol outlines the general steps for detecting the presence of specific resistance genes using Polymerase Chain Reaction (PCR).

Materials:

-

DNA extraction kit

-

Staphylococcus isolate

-

Primers specific for the target gene (e.g., ermA, ermC, cfr)

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Thermocycler

-

Gel electrophoresis equipment and reagents

-

Positive and negative control DNA

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from the Staphylococcus isolate using a commercial kit according to the manufacturer's instructions.

-

-

PCR Amplification:

-

Prepare the PCR reaction mixture containing the extracted DNA, specific forward and reverse primers, PCR master mix, and nuclease-free water.

-

Perform PCR in a thermocycler with the following general cycling conditions (optimization may be required for specific primer sets):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 50-60°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 5-10 minutes

-

-

-

Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Load the PCR products and a DNA ladder onto an agarose gel.

-

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

-

Visualization and Interpretation:

-

Visualize the DNA bands under UV light.

-

The presence of a band of the expected size for the target gene indicates a positive result. The absence of a band indicates a negative result. Positive and negative controls should yield the expected outcomes.

-

Sanger Sequencing for Gene Confirmation

This method is used to confirm the identity of a PCR-amplified resistance gene.

Principle: Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a DNA fragment. It involves the use of dideoxynucleotides (ddNTPs) that terminate DNA synthesis. By running four separate reactions, each with a different ddNTP, or a single reaction with fluorescently labeled ddNTPs, the sequence can be determined by the length of the terminated fragments.

General Protocol:

-

PCR Product Purification:

-

Purify the PCR product of the resistance gene to remove primers and dNTPs.

-

-

Sequencing Reaction:

-

Set up a sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and a mixture of dNTPs and fluorescently labeled ddNTPs.

-

-

Capillary Electrophoresis:

-

The products of the sequencing reaction are separated by size using capillary electrophoresis.

-

-

Data Analysis:

-

A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the fluorescence for each fragment.

-

The sequence is read from the resulting chromatogram.

-

The obtained sequence is then compared to known resistance gene sequences in databases (e.g., GenBank) using BLAST to confirm its identity.

-

Efflux Pump Activity Assay (General Protocol using a Fluorescent Dye)

This assay provides a method to assess the activity of efflux pumps in Staphylococcus species.

Materials:

-

Staphylococcus isolate (test strain and a susceptible control strain)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) or another fluorescent efflux pump substrate

-

Efflux pump inhibitor (EPI) (e.g., reserpine, verapamil) - optional

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Grow the test and control strains overnight in TSB.

-

Inoculate fresh TSB with the overnight culture and grow to mid-log phase.

-

-

Cell Preparation:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

-

Dye Accumulation/Efflux Assay:

-

Accumulation Phase:

-

Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL.

-

If using an EPI, add it to a parallel sample.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for EtBr. A higher fluorescence indicates greater accumulation of the dye inside the cells.

-

-

Efflux Phase:

-

After the accumulation phase, wash the cells to remove extracellular EtBr.

-

Resuspend the cells in PBS containing a carbon source (e.g., glucose) to energize the efflux pumps.

-

Monitor the decrease in fluorescence over time. A faster decrease in fluorescence in the test strain compared to the control strain (or in the absence of an EPI) indicates active efflux.

-

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for both accumulation and efflux phases.

-

Compare the rates of dye accumulation and efflux between the test and control strains, and in the presence and absence of an EPI.

-

Visualizations of Resistance Mechanisms and Workflows

Caption: Overview of this compound Resistance Mechanisms.

Caption: Workflow for MIC Determination.

References

- 1. card.mcmaster.ca [card.mcmaster.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular analysis of constitutively expressed erm(C) genes selected in vitro in the presence of the non-inducers this compound, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of Genes Encoding Resistance to Macrolides, Lincosamides, and Streptogramins among Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ABC Transporter Gene, vga(C), Located on a Multiresistance Plasmid from a Porcine Methicillin-Resistant Staphylococcus aureus ST398 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel vga(E) gene variant that confers resistance to pleuromutilins, lincosamides and streptogramin A antibiotics in staphylococci of porcine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Multi-Drug Resistance Gene cfr in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains Isolated From Animals and Humans in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Environment and Stability of cfr in Methicillin-Resistant Staphylococcus aureus CM05 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]

Pirlimycin Hydrochloride: A Technical Guide to its Solubility in Methanol and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of pirlimycin hydrochloride in two common laboratory solvents: methanol and water. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require a thorough understanding of this antibiotic's physicochemical properties.

Executive Summary

This compound hydrochloride, a lincosamide antibiotic, is utilized in veterinary medicine. A critical aspect of its pre-formulation and analytical development is its solubility in various solvents. This guide synthesizes available data on its solubility in methanol and water, provides a detailed experimental protocol for solubility determination, and illustrates the workflow for this procedure. While precise quantitative solubility data for this compound hydrochloride remains limited in publicly accessible literature, this guide presents the existing qualitative information and a standardized methodology for its empirical determination.

Solubility Data

The solubility of this compound hydrochloride in methanol and water is generally described in qualitative terms. The available data from various sources are summarized below for comparative analysis. It is important to note the variability in these descriptions, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific form of the this compound hydrochloride used (e.g., mixture of diastereomers).

| Solvent | Qualitative Solubility Description | Source Citation |

| Water | Soluble, Good water solubility | [1][2][3] |

| Slightly soluble | [4] | |

| Methanol | Soluble | [1][2] |

| Slightly soluble | [4] |

Note: The term "soluble" is a general descriptor and does not provide quantitative values. "Slightly soluble" suggests a lower degree of solubility. For precise formulation work, empirical determination of the solubility curve is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound hydrochloride, adapted from the World Health Organization's (WHO) recommended "shake-flask" method for active pharmaceutical ingredients (APIs). This protocol is designed to yield reliable and reproducible quantitative solubility data.

Materials and Equipment

-

This compound Hydrochloride (analytical grade)

-

Methanol (HPLC grade)

-

Deionized Water (Type I)

-

Temperature-controlled orbital shaker

-

Calibrated pH meter

-

Analytical balance (readable to 0.01 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound hydrochloride into separate sealed containers for each solvent (methanol and water). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Add a precise volume of the respective solvent to each container.

-

Place the sealed containers in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

-

Equilibration:

-

Agitate the samples at a constant speed that ensures continuous mixing of the solid in the solvent but avoids the formation of a vortex.

-

Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). Equilibrium is reached when consecutive measurements of the concentration of this compound hydrochloride in solution are consistent.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound hydrochloride.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three replicate determinations.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound hydrochloride.

Caption: Workflow for the shake-flask solubility determination method.

Mechanism of Action

This compound, like other lincosamide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The following diagram illustrates this general mechanism.

Caption: General mechanism of action for this compound.

Conclusion

References

Pirlimycin Stability in Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of pirlimycin in common laboratory solvents. Due to the limited availability of direct stability data for this compound, this guide leverages data from the structurally similar lincosamide antibiotic, clindamycin, to provide valuable insights. It includes detailed experimental protocols for stability and forced degradation studies, data presentation in tabular format for easy comparison, and visualizations of experimental workflows and potential degradation pathways.

Introduction to this compound

This compound is a semi-synthetic lincosamide antibiotic.[1][2] It is primarily used in veterinary medicine to treat mastitis in dairy cattle.[1][2] Like other lincosamides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its chemical structure is closely related to clindamycin.

Solubility and General Stability

This compound hydrochloride is soluble in water, methanol, and ethanol, and sparingly soluble in acetonitrile. The product information for a commercially available this compound solution indicates it is sold in a mixture of acetonitrile and water, suggesting a degree of stability in this solvent system. General storage recommendations for this compound hydrochloride solutions are to store at controlled room temperature (20 to 25°C or 68 to 77°F) and protect from freezing.[3][4][5]

Estimated Stability of this compound in Laboratory Solvents

Table 1: Estimated Stability of this compound (based on Clindamycin data) in Aqueous Solutions

| Solvent/Condition | Temperature | Concentration | Stability (Time to <10% degradation) | Reference |

| Dextrose 5% in Water (D5W) | Room Temperature (23°C) | 6, 9, 12 mg/mL | At least 16 days | [6][7] |

| Dextrose 5% in Water (D5W) | Refrigerated (4°C) | 6, 9, 12 mg/mL | At least 32 days | [7] |

| 0.9% Sodium Chloride | Room Temperature (23°C) | 6, 9, 12 mg/mL | At least 16 days | [6][7] |

| 0.9% Sodium Chloride | Refrigerated (4°C) | 6, 9, 12 mg/mL | At least 32 days | [7] |

| Aqueous Buffer (pH 0.4-12) | Not specified | Not specified | Maximum stability at pH 3-5 | [8] |

Table 2: Estimated Stability of this compound (based on Clindamycin data) in Organic and Mixed Solvents

| Solvent | Temperature | Concentration | Stability | Reference |

| Acetonitrile | Not specified | 1000 µg/mL | Commercially available solution implies stability | [9] |

| Methanol | Not specified | Not specified | Soluble | [10] |

| DMSO | -80°C / -20°C | ≥ 100 mg/mL | 6 months / 1 month (sealed, away from moisture) | [11] |

| Acetonitrile/Water (various ratios) | Not specified | Not specified | Used as mobile phase in HPLC, implying short-term stability | [6][12] |

| Isopropanol/Propylene Glycol/Water | 25°C, 40°C, 50°C | Not specified | Stability dependent on specific formulation and container | [8] |

Experimental Protocols

This section outlines detailed methodologies for conducting stability and forced degradation studies on this compound in laboratory solvents. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and published studies on related compounds.[13][14][15][16][17]

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 2.5).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV at 210 nm.[18]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Preparation of this compound Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve this compound hydrochloride in the desired solvent (acetonitrile, methanol, water, or DMSO) to a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the respective solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Long-Term and Accelerated Stability Testing

This protocol is designed to determine the shelf-life of this compound solutions under different storage conditions.

-

Sample Preparation: Prepare working solutions of this compound in each solvent (acetonitrile, methanol, water, DMSO) in triplicate.

-

Storage Conditions:

-

Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[13]

-

Analysis: At each time point, analyze the samples by the validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of this compound remaining and monitor for the appearance of degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound.[17]

-

Acidic Hydrolysis:

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Treat this compound solution (1 mg/mL) with 3% H₂O₂.

-

Keep at room temperature for 24 hours.[19]

-

-

Thermal Degradation:

-

Expose the solid this compound powder and solutions to dry heat (e.g., 80°C) for a specified period.

-

-

Photolytic Degradation:

-

Expose this compound solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and a proposed degradation pathway for this compound.

Caption: Experimental workflow for this compound stability testing.

Caption: Proposed degradation pathway for this compound.

Potential Degradation Products

Based on studies of the related lincosamide clindamycin and metabolic data for this compound, the primary degradation products are likely to be:

-

This compound Sulfoxide: Formed through oxidation of the sulfide group.[20] This has been identified as a metabolite of this compound.

-

Hydrolysis Products: Degradation under acidic or alkaline conditions may lead to the cleavage of the amide or glycosidic bonds.

The identification and characterization of these degradation products would require techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

While direct, quantitative stability data for this compound in common laboratory solvents is limited, this guide provides a robust framework for researchers and drug development professionals. By leveraging data from the structurally similar compound clindamycin and outlining detailed experimental protocols, scientists can confidently assess the stability of this compound for their specific applications. The provided workflows and proposed degradation pathways offer a solid starting point for further investigation into the chemical behavior of this important veterinary antibiotic. It is strongly recommended that stability studies specific to this compound be conducted to obtain definitive data for any new formulation or analytical method development.

References

- 1. This compound (JECFA 53, 2004) [inchem.org]

- 2. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zoetisus.com [zoetisus.com]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. Zoetis [www2.zoetis.ca]

- 6. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalrph.com [globalrph.com]

- 8. researchgate.net [researchgate.net]

- 9. Clindamycin 1000 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.innovareacademics.in [journals.innovareacademics.in]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]

- 19. saudijournals.com [saudijournals.com]

- 20. Antibiotics degradation in soil: A case of clindamycin, trimethoprim, sulfamethoxazole and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirlimycin's Precision Strike: A Technical Guide to the Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlimycin, a lincosamide antibiotic, exerts its bacteriostatic effect by targeting the heart of the bacterial protein synthesis machinery—the ribosome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action. By binding to the 50S ribosomal subunit, this compound competitively inhibits the peptidyl transferase center (PTC), thereby stalling peptide bond formation and halting protein elongation. This document details the specific interactions of this compound with the 23S rRNA, presents quantitative data on its inhibitory activity, outlines key experimental protocols for studying its mechanism, and provides visual representations of the involved pathways and workflows.

Introduction

This compound is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is primarily used in veterinary medicine to treat mastitis in cattle, demonstrating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1][2][3] The therapeutic efficacy of this compound stems from its ability to selectively inhibit bacterial protein synthesis, a fundamental process for bacterial viability and proliferation. This guide delves into the core of this inhibitory mechanism, providing a detailed scientific resource for researchers and drug development professionals.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

The primary molecular target of this compound is the bacterial 70S ribosome, specifically the 50S large subunit.[1][2][3][4] this compound's action is centered on the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation.[5][6] By occupying this critical site, this compound obstructs the proper positioning of aminoacyl-tRNAs, thereby inhibiting the elongation of the nascent polypeptide chain.[7][8]

Binding to the 50S Ribosomal Subunit

High-resolution structural studies of the closely related lincosamide, clindamycin, bound to bacterial ribosomes have provided a detailed map of the binding pocket within the 23S rRNA.[1][6][9] this compound is understood to bind in a similar fashion. The binding site is located in a cleft within domain V of the 23S rRNA, at the entrance of the ribosomal exit tunnel.[7][10]

Key nucleotide residues of the 23S rRNA are crucial for this interaction. These include:

-

A2058 and A2059: These nucleotides form hydrogen bonds with the antibiotic, playing a pivotal role in the binding of macrolide-lincosamide-streptogramin B (MLSB) antibiotics.[6][7][10]

-

G2505: This residue is also involved in hydrogen bonding with the lincosamide molecule.[6][7]

-

A2451 and A2602: These nucleotides are located within the A-site of the PTC and are protected from chemical probing by clindamycin, indicating a direct interaction.[7]

The interaction of this compound with these specific rRNA residues effectively blocks the A-site of the PTC, preventing the incoming aminoacyl-tRNA from binding and participating in peptide bond formation.[7][8] This leads to a cessation of protein synthesis and, consequently, a bacteriostatic effect.

Quantitative Data

The inhibitory activity of this compound and related lincosamides has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bovine Mastitis Pathogens

| Pathogen | MIC Breakpoint (μg/mL) - Susceptible | MIC Breakpoint (μg/mL) - Resistant |

| Staphylococcus aureus | ≤ 2 | ≥ 4 |

| Coagulase-negative staphylococci | ≤ 2 | ≥ 4 |

| Streptococcus agalactiae | ≤ 2 | ≥ 4 |

| Streptococcus dysgalactiae | ≤ 2 | ≥ 4 |

| Streptococcus uberis | ≤ 2 | ≥ 4 |

Source: Based on CLSI-accepted interpretive criteria.[11]

Table 2: In Vitro Inhibitory Activity of Lincosamides against Bacterial Ribosomes

| Antibiotic | Target Ribosome | IC50 (μg/mL) |

| Lincomycin | S. aureus | 0.03 ± 0.002 |

| Lincomycin | E. coli | 1.7 ± 0.2 |

IC50: The half maximal inhibitory concentration.[12]

Table 3: Dissociation Constants (Kd) of Ribosome-Targeting Antibiotics

| Antibiotic | Target Ribosome | Kd (nM) |

| Evernimicin | E. coli | 84 |

| Evernimicin | S. aureus | 86 |

Experimental Protocols

The study of this compound's mode of action involves a range of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Ribosome Binding Assay (Filter Binding Method)

This assay quantifies the binding of a radiolabeled antibiotic to ribosomes.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain (e.g., S. aureus) through differential centrifugation of cell lysates.

-

Radiolabeling of this compound: Synthesize or procure radiolabeled this compound (e.g., [14C]this compound).

-

Binding Reaction: Incubate a fixed concentration of isolated ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl, and β-mercaptoethanol) at 37°C for a defined period to reach equilibrium.

-

Filter Binding: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound radiolabeled this compound will be retained on the filter, while unbound antibiotic will pass through.

-

Quantification: Wash the filters with cold binding buffer to remove non-specifically bound antibiotic. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.[13][14]

In Vitro Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources).[12]

-

Reporter Template: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).[15][16]

-